molecular formula C5H8ClN3 B1322162 4-Hydrazinylpyridine hydrochloride CAS No. 20815-52-5

4-Hydrazinylpyridine hydrochloride

Cat. No.: B1322162
CAS No.: 20815-52-5
M. Wt: 145.59 g/mol
InChI Key: MMLHRYAPGSEXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinylpyridine hydrochloride is an organic compound with the molecular formula C5H8ClN3. It is a derivative of pyridine, characterized by the presence of a hydrazine group at the fourth position of the pyridine ring. This compound is known for its significant biological activities and medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydrazinylpyridine hydrochloride can be synthesized through the reaction of 4-chloropyridine with hydrazine monohydrate in 1-propanol. The reaction mixture is heated under reflux for 18 hours, followed by cooling to 0°C to precipitate the product .

Industrial Production Methods: The industrial production of this compound typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This method is efficient and yields high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylpyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydrazinylpyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It exhibits antimicrobial and antiviral properties, making it useful in biological studies.

    Medicine: It is investigated for its potential therapeutic effects against various diseases, including bacterial infections.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 4-hydrazinylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain bacteria by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes necessary for bacterial survival .

Comparison with Similar Compounds

Uniqueness: 4-Hydrazinylpyridine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity in various chemical reactions. Its broad spectrum of biological activities also sets it apart from other similar compounds .

Properties

IUPAC Name

pyridin-4-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLHRYAPGSEXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20815-52-5, 52834-40-9
Record name 20815-52-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydrazinylpyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 52834-40-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the method described in J. Chem. Soc., p. 3830 (1959). A solution of 4-chloropyridine (16.5 g, 145 mmol) and hydrazine monohydrate (7.76 mL, 160 mmol) in 1-propanol (50 mL) was heated under reflux for 18 hours. The solution was cooled to 0° C., and the resulting crystals were collected by filtration. The crystals were washed with cold 1-propanol and air dried to give the title compound (15.2 g, 72% yield). The compound was used in the following process without further purification.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
7.76 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinylpyridine hydrochloride
Reactant of Route 2
4-Hydrazinylpyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Hydrazinylpyridine hydrochloride
Reactant of Route 4
4-Hydrazinylpyridine hydrochloride
Reactant of Route 5
4-Hydrazinylpyridine hydrochloride
Reactant of Route 6
4-Hydrazinylpyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.